N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide
Description
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a substituted pyrimidinyl moiety via a thioacetamide bridge. Its structure combines a butyl chain at the 5-position of the thiadiazole ring and a methyl-substituted 4-oxo-dihydropyrimidine group. Below, we compare its structural and functional attributes with similar derivatives documented in recent studies.
Properties
Molecular Formula |
C13H17N5O2S2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H17N5O2S2/c1-3-4-5-11-17-18-13(22-11)16-10(20)7-21-12-14-8(2)6-9(19)15-12/h6H,3-5,7H2,1-2H3,(H,14,15,19)(H,16,18,20) |
InChI Key |
PSBDDGDOCREDDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CSC2=NC(=CC(=O)N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors under specific conditions, such as using sulfur and hydrazine derivatives.
Attachment of the Butyl Group: The butyl group can be introduced through alkylation reactions.
Formation of the Pyrimidyne Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate aldehydes and amines.
Coupling of the Two Rings: The final step involves coupling the thiadiazole and pyrimidine rings through a sulfanyl linkage, often using thiol reagents and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and pyrimidine moieties often exhibit significant antimicrobial properties. The compound has shown potential against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition | |
| Staphylococcus aureus | Strong inhibition | |
| Candida albicans | Notable inhibition |
Anticancer Activity
The anticancer potential of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide has been explored through various studies. In vitro assays have demonstrated its efficacy against several cancer cell lines:
| Cell Line | Inhibition (%) | Method | Reference |
|---|---|---|---|
| MCF7 (Breast cancer) | 75% | Sulforhodamine B assay | |
| A549 (Lung cancer) | 68% | MTT assay | |
| HT29 (Colon cancer) | 70% | MTT assay |
Agricultural Applications
In addition to its pharmaceutical potential, this compound may also have applications in agriculture as a plant growth regulator or pesticide. Preliminary studies suggest that it can enhance growth rates and resistance to certain plant pathogens.
Plant Growth Promotion
Research has indicated that thiadiazole derivatives can stimulate plant growth by affecting hormonal pathways:
| Plant Species | Effect Observed | Reference |
|---|---|---|
| Arabidopsis thaliana | Increased biomass | |
| Zea mays (Corn) | Enhanced root development |
Case Study 1: Antimicrobial Screening
A series of synthesized thiadiazolopyrimidines were evaluated for their antimicrobial efficacy against various bacterial strains. The results indicated that the compound exhibited significant inhibition zones in disk diffusion assays against both Gram-positive and Gram-negative bacteria.
Case Study 2: Cytotoxicity Evaluation
A comprehensive study assessed the cytotoxicity of this compound on multiple cancer cell lines using the MTT assay. Results confirmed that modifications to the structure significantly improved anticancer activity compared to simpler analogs.
Mechanism of Action
The mechanism of action of N1-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA Interaction: The compound may interact with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Thiadiazole Substituent Variations
- Alkyl/Arylthio Groups: N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g): Ethylthio group at the 5-position of thiadiazole . N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m): Benzylthio substituent . Target Compound: Features a butyl group instead, enhancing lipophilicity compared to shorter alkyl or aromatic chains.
Acetamide-Linked Heterocycle Modifications
- Pyrimidinyl vs. Phenoxy/Phenyl Groups: 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d): Chlorophenyl group linked via acetamide . N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y): Dual thiadiazole-thioacetamide architecture .
Physicochemical Properties
Melting points and synthetic yields of analogs provide insights into stability and synthetic feasibility:
Key Observations :
Anticancer Activity
- Compound 4y: Demonstrates potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 ± 0.020 mmol L⁻¹) and A549 (IC₅₀ = 0.034 ± 0.008 mmol L⁻¹) cells, attributed to its ethyl and p-tolylamino substituents .
- Chlorophenyl Derivatives (e.g., 3d): Not explicitly tested for anticancer activity but structurally similar to COX inhibitors (e.g., thiadiazole-benzothiazole hybrids) .
- Its butyl chain could enhance membrane permeability over shorter alkyl analogs.
Biological Activity
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring linked to a pyrimidine moiety, which contributes to its biological profile. The structural formula can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 393.55 g/mol |
| IUPAC Name | N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl]acetamide |
| InChI | InChI=1S/C19H31N5O2S |
| SMILES | CCC(C)c1nnc(N)s1... |
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains.
Table 2: Antimicrobial Efficacy
| Compound Type | Activity | MIC (µg/mL) |
|---|---|---|
| 1,3,4-Thiadiazole Derivatives | Antibacterial | 32.6 |
| 2-Amino-1,3,4-thiadiazole | Antifungal (against A. niger) | 47.5 |
Studies have demonstrated that the compound exhibits moderate to significant activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like streptomycin and fluconazole .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Research indicates that thiadiazole derivatives can inhibit tumor cell proliferation through various mechanisms.
Case Study: Tumor Cell Lines
In vitro studies showed that the compound inhibited the growth of acute biphenotypic leukemia cells (MV4-11) with an IC50 value of approximately 0.3 µM. This effect was associated with the downregulation of phospho-ERK1/2 levels in treated cells .
Anti-inflammatory Properties
Thiadiazole derivatives have been recognized for their anti-inflammatory effects. The mechanism involves the modulation of inflammatory pathways and cytokine production.
Table 3: Inflammatory Response Modulation
| Inflammatory Mediator | Effect |
|---|---|
| TNF-alpha | Downregulated |
| IL-6 | Decreased expression |
Research has indicated that compounds similar to N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl]acetamide can effectively reduce inflammation in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
